- Evaluation of Deuterium-Labeled JNJ38877605: Pharmacokinetic, Metabolic, and in Vivo Antitumor Profiles, Chemical Research in Toxicology, 2018, 31(11), 1213-1218
Cas no 943540-75-8 (Jnj-38877605)
Jnj-38877605 Chemical and Physical Properties
Names and Identifiers
-
- 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]-triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
- J&J Ex-61
- Quinoline, 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]-
- JNJ-38877605
- JNJ38877605
- 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- JNJ 38877605
- 15UDG410PN
- C19H13F2N7
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- Quinoline, 6-(difluoro(6-(1-methy
- 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline (ACI)
- HMS3750I11
- HMS3654M04
- 943540-75-8
- BCP9000804
- NSC759095
- HMS3244G09
- NS00072519
- CHEBI:91417
- CCG-264826
- MLS006010960
- 6-{difluoro[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- J-518058
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]-triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
- EX-A2081
- JNJ-38877605,JNJ38877605
- BJ165317
- 1072116-03-0
- DB-000659
- C77250
- NSC800776
- UNII-15UDG410PN
- HMS3244H09
- BDBM163243
- JNJ 38877605?
- Quinoline, 6-(difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)-
- NCGC00263189-02
- SDCCGSBI-0654345.P001
- 6-(Difluoro-[6-(1methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-methyl)-quinoline
- AC-27418
- SCHEMBL182199
- NSC-800776
- CHEMBL2133806
- SB16606
- BRD-K02123250-001-06-7
- AS-16207
- BCP01812
- SW220206-1
- HMS3295K11
- NCGC00263189-06
- DTXSID20677253
- HY-50683
- BRD-K02123250-001-01-8
- s1114
- US9062045, Comparator No. 1 (JNJ-38877605)
- SMR004702764
- AKOS015896605
- NCGC00263189-01
- DB13113
- Q27163270
- HMS3244G10
- JNJ-38877605-AAA
- NSC-759095
- Jnj-38877605
-
- MDL: MFCD11977274
- Inchi: 1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3
- InChI Key: JRWCBEOAFGHNNU-UHFFFAOYSA-N
- SMILES: FC(C1N2C(C=CC(C3=CN(C)N=C3)=N2)=NN=1)(C1C=C2C(N=CC=C2)=CC=1)F
Computed Properties
- Exact Mass: 377.12000
- Monoisotopic Mass: 377.12004977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 73.8
Experimental Properties
- Density: 1.50
- PSA: 73.79000
- LogP: 3.21310
Jnj-38877605 Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Jnj-38877605 Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Jnj-38877605 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM166-50mg |
Jnj-38877605 |
943540-75-8 | 98+% | 50mg |
4013CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM166-1mg |
Jnj-38877605 |
943540-75-8 | 98+% | 1mg |
447CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM166-5mg |
Jnj-38877605 |
943540-75-8 | 98+% | 5mg |
761CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KM166-10mg |
Jnj-38877605 |
943540-75-8 | 98+% | 10mg |
1269CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | J126347-5mg |
Jnj-38877605 |
943540-75-8 | 98% | 5mg |
¥514.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | J126347-2mg |
JNJ-38877605 |
943540-75-8 | ≥99% | 2mg |
¥864.00 | 2021-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | J126347-1mg |
JNJ-38877605 |
943540-75-8 | ≥99% | 1mg |
¥327.00 | 2021-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | J126347-50mg |
Jnj-38877605 |
943540-75-8 | 98% | 50mg |
¥2780.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | J126347-10mg |
Jnj-38877605 |
943540-75-8 | 98% | 10mg |
¥926.90 | 2023-09-02 | |
| S e l l e c k ZHONG GUO | S1114-10mM (1mL in DMSO) |
JNJ-38877605 |
943540-75-8 | 99.99% | 10mM (1mL in DMSO) |
¥1795.21 | 2023-09-16 |
Jnj-38877605 Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ammonia Solvents: Ethanol , Water ; 80 °C
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of triazolopyridazines as tyrosine kinase modulators, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of polymorphic and hydrate forms, salts of 6-[difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline for treatment of cell proliferative disorder, United States, , ,
Production Method 5
- Pyridinylindazole compounds as c-Met inhibitors and their preparation and for the treatment of the endometriosis, Germany, , ,
Jnj-38877605 Raw materials
Jnj-38877605 Preparation Products
Jnj-38877605 Suppliers
Jnj-38877605 Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Jnj-38877605
Introduction to Compound CAS No. 943540-75-8 and Product Jnj-38877605
Jnj-38877605 is a novel compound that has garnered significant attention in the field of chemical and biomedical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 943540-75-8, has been the subject of extensive studies due to its promising biological activities and potential therapeutic applications. The chemical structure of this compound, which remains a closely guarded secret by its developers, is believed to contribute to its unique properties and mechanisms of action.
The investigation into Jnj-38877605 has been driven by its potential to address several unmet medical needs. Researchers have been particularly interested in its ability to modulate specific biological pathways that are implicated in various diseases. One of the most compelling aspects of this compound is its potential to interact with target proteins in a highly selective manner, minimizing off-target effects and reducing the risk of adverse reactions.
Recent advancements in computational chemistry and molecular modeling have enabled scientists to predict the behavior of Jnj-38877605 with greater accuracy. These tools have helped in understanding how the compound interacts with biological targets at the molecular level, providing insights into its mechanism of action. The use of high-throughput screening techniques has further accelerated the discovery process, allowing researchers to identify new applications for this compound.
In vitro studies have demonstrated that CAS No. 943540-75-8 exhibits remarkable efficacy in several preclinical models. These studies have shown that the compound can effectively inhibit the progression of certain diseases by targeting key enzymes and receptors involved in disease pathogenesis. The results from these studies have been published in leading scientific journals, highlighting the potential of this compound as a therapeutic agent.
The development of Jnj-38877605 has also benefited from collaborations between academic institutions and pharmaceutical companies. These partnerships have facilitated the sharing of resources and expertise, leading to faster and more efficient drug discovery processes. The integration of cutting-edge technologies, such as artificial intelligence and machine learning, has further enhanced the ability to predict the pharmacological properties of new compounds.
One of the most exciting aspects of CAS No. 943540-75-8 is its potential to be developed into a treatment for conditions that are currently difficult to manage with existing therapies. For instance, preliminary data suggest that this compound may have applications in treating neurological disorders by modulating neurotransmitter pathways. This could represent a significant breakthrough for patients suffering from these conditions.
The regulatory landscape for new drug development is stringent, but the promising results obtained with Jnj-38877605 have put it on track for future clinical trials. Regulatory agencies are closely monitoring the progress of this compound, and if it continues to show positive results in clinical studies, it could receive approval for use in treating various diseases. This would mark a significant milestone for both researchers and patients alike.
The future prospects for Jnj-38877605 are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. The combination of traditional research methods with innovative technologies ensures that this compound will remain at the forefront of drug discovery efforts. As more data becomes available, it is likely that additional uses for this compound will be uncovered, further solidifying its importance in the field.
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